Pomalidomide-CO-PEG1-propargyl

Description

BenchChem offers high-quality Pomalidomide-CO-PEG1-propargyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pomalidomide-CO-PEG1-propargyl including the price, delivery time, and more detailed information at info@benchchem.com.

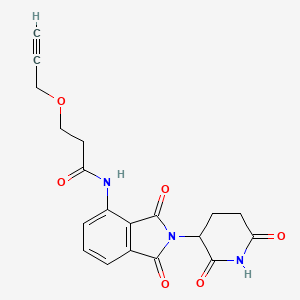

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-3-prop-2-ynoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O6/c1-2-9-28-10-8-15(24)20-12-5-3-4-11-16(12)19(27)22(18(11)26)13-6-7-14(23)21-17(13)25/h1,3-5,13H,6-10H2,(H,20,24)(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECGAXFLPKIXPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pomalidomide-CO-PEG1-propargyl chemical structure and synthesis

This technical guide details the structure, synthesis, and application of Pomalidomide-CO-PEG1-propargyl , a specialized E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs).

Structure, Synthesis, and Chemical Application

Executive Summary & Chemical Identity

Pomalidomide-CO-PEG1-propargyl is a heterobifunctional building block designed for "Click Chemistry" (CuAAC). It consists of the Cereblon (CRBN) E3 ligase ligand (Pomalidomide) linked via an amide bond ("CO") to a short polyethylene glycol spacer (PEG1) terminating in a propargyl (alkyne) group.

This specific architecture serves a distinct purpose in PROTAC design:

-

Amide Linkage (CO): Provides a rigid attachment point at the C4-amino position of Pomalidomide, altering the vector of the linker compared to alkyl (SNAr) derivatives.

-

PEG1 Spacer: Increases solubility and provides a minimal distance to prevent steric clash between the E3 ligase and the Target Protein.

-

Propargyl Handle: Enables rapid conjugation to Azide-functionalized target ligands.

Chemical Specifications

| Property | Detail |

| Common Name | Pomalidomide-CO-PEG1-propargyl |

| Chemical Name | N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-2-(2-(prop-2-yn-1-yloxy)ethoxy)acetamide (Representative IUPAC) |

| Molecular Formula | C₂₀H₁₉N₃O₇ (Typical for PEG1-Amide variant) |

| Molecular Weight | ~413.38 g/mol |

| Solubility | DMSO (>50 mg/mL), DMF; Poor in water/alcohols |

| Storage | -20°C, Desiccated, Protect from light |

| Stability | Glutarimide ring is susceptible to hydrolysis in basic aqueous media (pH > 8).[1][2][3][4] |

Chemical Structure & Retrosynthetic Analysis

The molecule is constructed from two primary synthons: the Pomalidomide core and the Carboxyl-PEG-Alkyne linker.

Structural Diagram (DOT Visualization)

The following diagram illustrates the chemical connectivity and the retrosynthetic disconnection approach.

Caption: Retrosynthetic breakdown showing the amide coupling strategy between the Pomalidomide amine and the Linker carboxylic acid.

Comprehensive Synthesis Protocol

Disclaimer: This protocol involves hazardous chemicals. All procedures must be performed in a fume hood by trained personnel.

Method A: Direct Amide Coupling (Preferred)

This method utilizes standard peptide coupling reagents to acylate the C4-aniline of Pomalidomide. Note that the aniline is electronically deactivated and sterically hindered, requiring high-efficiency coupling agents like HATU or acid chlorides.

Reagents:

-

Starting Material: Pomalidomide (1.0 eq)

-

Linker Acid: 2-(2-(prop-2-yn-1-yloxy)ethoxy)acetic acid (1.2 eq)

-

Coupling Agent: HATU (1.5 eq) [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Activation:

-

In a flame-dried round-bottom flask, dissolve the Linker Acid (1.2 mmol) in anhydrous DMF (5 mL).

-

Add HATU (1.5 mmol) and DIPEA (3.0 mmol).

-

Stir at Room Temperature (RT) for 15 minutes to generate the active ester.

-

-

Coupling:

-

Add Pomalidomide (1.0 mmol) directly to the reaction mixture.

-

Technical Note: Pomalidomide may not dissolve immediately. The reaction will proceed as it solubilizes.

-

Heat the mixture to 50°C and stir for 12–18 hours under an inert atmosphere (N₂ or Ar).

-

Monitoring: Check reaction progress via LC-MS (Target mass [M+H]+).

-

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (50 mL).

-

Wash effectively with:

-

Water (2 x 20 mL)

-

Saturated NaHCO₃ (1 x 20 mL) to remove unreacted acid.

-

Brine (1 x 20 mL).

-

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue using Flash Column Chromatography.

-

Stationary Phase: Silica Gel.

-

Mobile Phase: Gradient of Dichloromethane (DCM) / Methanol (MeOH) [0% to 5% MeOH].

-

Yield Expectation: 40–60%.

-

Method B: Acid Chloride Route (Alternative)

If the HATU coupling is low-yielding due to the poor nucleophilicity of the Pomalidomide amine, convert the linker acid to an acid chloride.

-

Reflux Linker Acid with Thionyl Chloride (SOCl₂) (5 eq) for 2 hours.

-

Evaporate excess SOCl₂ to dryness.

-

Dissolve the resulting Acid Chloride in anhydrous THF/DMF.

-

Add Pomalidomide (1 eq) and Pyridine (3 eq).

-

Reflux for 4–6 hours.

Application: Click Chemistry (CuAAC)

Once synthesized, Pomalidomide-CO-PEG1-propargyl is reacted with an Azide-tagged Target Ligand to form the final PROTAC.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition

System: CuSO₄ / Sodium Ascorbate (generated in situ Cu(I)).

| Component | Concentration/Amount | Role |

| Pomalidomide-Alkyne | 1.0 equivalent | E3 Ligase Handle |

| Ligand-Azide | 1.0 equivalent | Target Protein Handle |

| CuSO₄ · 5H₂O | 0.1 – 0.5 equivalent | Catalyst Precursor |

| Sodium Ascorbate | 0.5 – 1.0 equivalent | Reducing Agent (Cu(II) |

| THPTA | 0.5 equivalent | Ligand (Protects Cu(I) from oxidation/disproportionation) |

| Solvent | DMSO / t-BuOH / Water (2:1:1) | Universal Solvent System |

Workflow Diagram (DOT):

Caption: Workflow for conjugating the Pomalidomide building block to a target ligand via Click Chemistry.

Quality Control & Characterization Standards

To ensure scientific integrity, the synthesized compound must meet the following criteria before use in biological assays:

-

¹H NMR (DMSO-d₆):

-

Diagnostic peak for Alkyne CH : Triplet or broad singlet at

~3.4–3.6 ppm (depending on PEG proximity). -

Diagnostic peak for Amide NH : Singlet at

~10.0–10.5 ppm (indicating successful acylation of Pomalidomide). -

Diagnostic peak for Glutarimide NH : Broad singlet at

~11.1 ppm.

-

-

LC-MS: Purity >95% is required to avoid competition from unreacted Pomalidomide (which would act as an antagonist rather than a degrader).

-

Appearance: Typically a yellow to off-white solid.

References

-

Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology. Retrieved from [Link]

Sources

Technical Guide: Pomalidomide-CO-PEG1-propargyl Mechanism of Action

Executive Summary

Pomalidomide-CO-PEG1-propargyl is a specialized E3 ligase ligand-linker conjugate designed for the modular synthesis of Proteolysis Targeting Chimeras (PROTACs). It functions not as a standalone therapeutic, but as a "warhead-ready" intermediate.

Its mechanism of action is bifurcated:

-

Chemical Mechanism: It utilizes a terminal alkyne (propargyl) handle to undergo bioorthogonal "Click Chemistry" (CuAAC) with azide-functionalized ligands, enabling the rapid generation of PROTAC libraries.

-

Biological Mechanism: Once conjugated, the Pomalidomide moiety recruits the E3 ubiquitin ligase Cereblon (CRBN) , while the PEG1 linker facilitates the formation of a ternary complex with a Target Protein of Interest (POI), leading to ubiquitination and proteasomal degradation.[1][2]

This guide details the molecular architecture, synthetic utility, and biological validation protocols required to utilize this reagent effectively in drug discovery.

Molecular Architecture & Design Logic

The molecule is engineered with three distinct functional domains, each serving a critical role in the TPD workflow.

| Domain | Component | Function & Design Logic |

| E3 Ligand | Pomalidomide | A third-generation IMiD (Immunomodulatory Drug) that binds the thalidomide-binding domain of Cereblon (CRBN) with high affinity ( |

| Linker | -CO-PEG1- | CO (Carbonyl): Provides a stable amide linkage to the Pomalidomide 4-position.PEG1: A short, hydrophilic spacer. Why PEG1? Short linkers are critical for targets where the binding pocket is shallow. They restrict conformational freedom, potentially enhancing cooperativity ( |

| Handle | Propargyl | A terminal alkyne ( |

Mechanism of Action (Chemical): The "Click" Synthesis[2][3][4][5]

Before biological activity can occur, the molecule must be conjugated to a POI ligand. The propargyl group undergoes a 1,3-dipolar cycloaddition with an azide to form a stable 1,2,3-triazole linkage.

Synthetic Pathway Visualization

Caption: The CuAAC reaction fuses the E3-recruiting Pomalidomide moiety with the Target Ligand via a triazole bridge.

Protocol 1: Standard CuAAC Conjugation

Standard Operating Procedure for synthesizing a PROTAC using Pomalidomide-CO-PEG1-propargyl.

Reagents:

-

Pomalidomide-CO-PEG1-propargyl (10 mM in DMSO)

-

POI Ligand-Azide (10 mM in DMSO)

-

CuSO

(50 mM in water) -

Sodium Ascorbate (100 mM in water)

-

THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) (Stabilizes Cu(I), preventing oxidation).

Step-by-Step Methodology:

-

Stoichiometry: Mix the Alkyne (Pomalidomide conjugate) and Azide in a 1:1 molar ratio in a reaction vial.

-

Solvent System: Dilute with

-Butanol/Water (1:1) or DMSO to achieve a final concentration of ~10-20 mM. -

Catalyst Prep: Pre-mix CuSO

and THPTA (1:2 ratio) before adding to the reaction. This protects the copper. -

Activation: Add Sodium Ascorbate (5 eq) to reduce Cu(II) to the active Cu(I) species.

-

Incubation: Stir at Room Temperature (RT) for 2–4 hours under inert atmosphere (

) if possible to prevent oxidative homocoupling of alkynes (Glaser coupling). -

Purification: Purify via HPLC (C18 column, Water/Acetonitrile gradient). The triazole product is distinctively more polar than the starting hydrophobic azide.

Mechanism of Action (Biological): Ternary Complex & Degradation[6]

Once synthesized, the PROTAC functions as an "event-driven" pharmacology agent. The Pomalidomide moiety is responsible for hijacking the ubiquitin-proteasome system (UPS).[3]

Biological Pathway Visualization

Caption: The catalytic cycle of PROTAC-mediated degradation. Note that the PROTAC is recycled, allowing one molecule to degrade multiple POI copies.

Mechanistic Nuances of PEG1 Linker

-

The "Hook Effect": At high concentrations, PROTACs form binary complexes (PROTAC-POI and PROTAC-E3) that compete with ternary complex formation. The short PEG1 linker often shifts the hook effect to higher concentrations compared to long alkyl linkers, but requires precise structural alignment.

-

Cooperativity: The PEG1 linker is relatively rigid compared to PEG5+. If the distance matches the binding pockets perfectly, it induces positive cooperativity, stabilizing the Ternary Complex (

).

Validation Protocols

Protocol 2: Cellular Degradation Assay (Western Blot)

Objective: Determine DC

-

Cell Seeding: Seed cells (e.g., HeLa, Jurkat) at

cells/well in 6-well plates. -

Dosing: Treat cells with the synthesized PROTAC in a dose-response format (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1

M, 10-

Control A: DMSO Vehicle (Negative Control).

-

Control B: Pomalidomide Competition (Pre-treat with 10

M free Pomalidomide 1h prior). Crucial Step: If degradation is rescued by free Pomalidomide, the mechanism is CRBN-dependent.

-

-

Incubation: Incubate for 16–24 hours.

-

Lysis: Lyse cells using RIPA buffer + Protease Inhibitors.

-

Blotting: Perform Western Blot. Normalize POI signal to a housekeeping protein (GAPDH/Actin).

-

Analysis: Plot normalized intensity vs. log[Concentration] to calculate DC

.

Critical Parameters & Troubleshooting

| Parameter | Challenge | Solution |

| Solubility | The resulting PROTAC (Pom-PEG1-Triazole-Ligand) may be hydrophobic. | The PEG1 is short. If solubility is poor, ensure the final PROTAC is dissolved in 100% DMSO stock before aqueous dilution. |

| Steric Clash | PEG1 provides very little separation (~5-8 Å). | If no degradation is observed, the E3 and POI may be colliding. Switch to Pomalidomide-CO-PEG3-propargyl or PEG5 to increase reach. |

| Stability | Pomalidomide hydrolyzes in basic conditions. | Avoid pH > 8.0 during the Click reaction and storage. |

References

-

Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. Link

-

Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[4] Nature. Link

-

Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.[5] Angewandte Chemie International Edition. Link

-

Testa, A., et al. (2020). Click Chemistry-Based Protac Generation.[2][6][7][8] Methods in Molecular Biology. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Pomalidomide as a Cereblon (CRBN) E3 Ligase Ligand: Mechanistic Insights and PROTAC Applications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural mechanics, quantitative binding kinetics, and self-validating experimental workflows for Targeted Protein Degradation (TPD).

Introduction & The Molecular Architecture of Engagement

Pomalidomide, a third-generation immunomodulatory imide drug (IMiD), has revolutionized the landscape of Targeted Protein Degradation (TPD). Unlike traditional small-molecule inhibitors that rely on occupancy-driven pharmacology, pomalidomide acts as an event-driven "molecular glue" and a foundational warhead in Proteolysis Targeting Chimeras (PROTACs).

Its mechanism of action is predicated on its high-affinity binding to Cereblon (CRBN), the substrate recognition component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN) . Structurally, pomalidomide consists of two distinct domains:

-

The Glutarimide Ring: This moiety inserts deeply into a shallow, hydrophobic tri-tryptophan pocket (Trp380, Trp386, Trp400) on the CRBN surface. This interaction is the primary thermodynamic driver of binding.

-

The Phthalimide Ring: This region remains solvent-exposed. Upon binding, it alters the surface topography of CRBN, creating a neomorphic interface that allosterically recruits C2H2 zinc finger-containing neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) 2.

Fig 1. Pomalidomide-induced CRL4-CRBN ternary complex formation and neosubstrate degradation.

Quantitative Binding Affinity & Structural Dynamics

When engineering PROTACs, the choice of E3 ligase ligand dictates the thermodynamic stability of the resulting ternary complex. Pomalidomide is frequently favored over its predecessor, thalidomide, due to the presence of an amino group at the C4 position of the phthalimide ring. This modification provides additional electronic interactions and structural rigidity, significantly enhancing its binding affinity to CRBN.

The binding kinetics of pomalidomide have been rigorously quantified across various biophysical and cell-based platforms 3.

Table 1: Comparative Binding Affinities of CRBN Ligands

| Ligand | Target | Affinity ( | Assay Method |

| Pomalidomide | CRBN | Isothermal Titration Calorimetry (ITC) | |

| Pomalidomide | CRBN | Fluorescence Polarization (FP) | |

| Pomalidomide | CRBN | TR-FRET (Cell-based Target Engagement) | |

| Lenalidomide | CRBN | TR-FRET (Cell-based Target Engagement) | |

| CC-220 (Iberdomide) | CRBN | TR-FRET (Cell-based Target Engagement) |

Note: Discrepancies between biochemical (ITC/FP) and cell-based (TR-FRET) values arise from cellular permeability, intracellular protein competition, and compartmentalization factors 4.

Pomalidomide in PROTAC Engineering

In the design of heterobifunctional PROTACs, pomalidomide serves as the anchor that hijacks the cell's intrinsic ubiquitin-proteasome system (UPS).

Causality of Ligand Selection: CRBN vs. VHL

While Von Hippel-Lindau (VHL) ligands (e.g., VH032) are highly specific, they are peptidomimetic, possess high molecular weights, and often suffer from poor cell permeability. Conversely, pomalidomide is a small molecule (MW 273 Da) with excellent oral bioavailability and rapid catalytic turnover rates .

To construct a PROTAC, linkers (such as PEG or alkyl chains) are typically conjugated to the solvent-exposed C4-amino group of pomalidomide (e.g., Pomalidomide-C7-NH2). This specific attachment vector ensures that the glutarimide ring remains completely unhindered, preserving its critical interaction with the CRBN tri-tryptophan pocket 6.

Fig 2. Mechanism of PROTAC-mediated targeted protein degradation via Pomalidomide-CRBN recruitment.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, PROTAC evaluation must move beyond simple observation of target depletion. The following protocols are designed as self-validating systems , meaning they contain internal controls that definitively prove causality—specifically, that degradation is strictly dependent on CRBN engagement, CRL4 activity, and the proteasome.

Protocol 1: Cell-Based CRBN Target Engagement Assay (Competitive TR-FRET)

Purpose: To quantify the binding affinity of a synthesized pomalidomide-PROTAC to intracellular CRBN.

Causality & Logic: In-vitro biochemical assays often yield false positives due to poor cell permeability. A cell-based competition assay proves that the PROTAC physically enters the cell and engages CRBN. By pre-treating cells with excess free pomalidomide, we competitively block the CRBN binding sites. If the PROTAC-induced degradation is rescued by this pre-treatment, it proves the degradation is strictly CRBN-dependent.

Step-by-Step Methodology:

-

Cell Seeding: Seed MM.1S or HEK293T cells in a 384-well plate at

cells/well. -

Competitive Baseline Establishment: Pre-treat designated control wells with a titrating concentration of free pomalidomide (10 µM to 10 nM) for 1 hour. Validation Check: This establishes the competitive rescue baseline.

-

PROTAC Incubation: Add the PROTAC at its previously established

concentration. Incubate for 4-6 hours. -

Lysis & Detection: Lyse cells using a mild detergent buffer supplemented with protease inhibitors. Add TR-FRET detection reagents (Terbium-cryptate labeled anti-target antibody and d2-labeled secondary antibody).

-

Readout: Measure the FRET signal using a microplate reader (Excitation: 337 nm; Emission: 665 nm / 620 nm ratio). Calculate the

based on the rescue curve.

Protocol 2: PROTAC Degradation Efficacy & Neosubstrate Profiling (Simple Western)

Purpose: To determine the

Causality & Logic: Traditional Western blotting is semi-quantitative and prone to saturation artifacts. Capillary electrophoresis (Simple Western) provides highly linear, precise quantification7. Furthermore, to prove that the loss of target protein is due to proteasomal degradation and not transcriptional suppression, we must use specific pathway inhibitors.

Step-by-Step Methodology:

-

Dose-Response Treatment: Treat target cells with a 10-point logarithmic dilution series of the PROTAC (e.g., 1 pM to 10 µM) for 16 hours. Validation Check: This broad range is required to capture the "hook effect"—a phenomenon where excessively high PROTAC concentrations form non-productive binary complexes, reducing degradation efficacy.

-

Mechanistic Validation Controls: In parallel well sets, co-treat cells with:

-

10 µM MG132: A 26S proteasome inhibitor. Causality: Rescues target protein if degradation is proteasome-dependent.

-

1 µM MLN4924: A NEDD8-activating enzyme (NAE) inhibitor. Causality: Prevents cullin neddylation, proving the degradation relies on active CRL4-CRBN ligase machinery.

-

-

Lysate Preparation: Harvest cells, lyse in RIPA buffer, and quantify total protein concentration using a BCA assay.

-

Simple Western Execution: Load 0.2–1.2 µg of protein per capillary. Probe simultaneously for the Protein of Interest (POI), IKZF1, IKZF3, and a loading control (e.g., GAPDH).

-

Data Analysis: Normalize POI chemiluminescence peaks to GAPDH. Plot the percentage of degradation against the log[PROTAC] to calculate

and

Conclusion

Pomalidomide's role as a CRBN E3 ligase ligand is a cornerstone of modern targeted protein degradation. By understanding the structural causality of its binding—specifically the distinct roles of the glutarimide and phthalimide rings—researchers can rationally design PROTACs with optimized linker vectors and enhanced ternary complex stability. When coupled with rigorous, self-validating experimental workflows, pomalidomide-based degraders offer a robust pathway to drug the "undruggable" proteome.

References

-

NIH / PMC. Molecular mechanisms of thalidomide and its derivatives. Retrieved from: [Link]

-

NIH / PMC. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Retrieved from: [Link]

-

Bio-Techne. Automated Profiling of PROTAC®-Induced Cereblon Neosubstrate Degradation Using Simple Western. Retrieved from: [Link]

Sources

- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. resources.bio-techne.com [resources.bio-techne.com]

The Strategic Role of PEG1 Linker in PROTAC Solubility and Stability

This guide explores the specific utility of the PEG1 linker (a single ethylene glycol unit) in PROTAC design. While "linkerology" often focuses on length screening, the PEG1 motif represents a critical inflection point between the hydrophobicity of alkyl chains and the high molecular weight/entropy of longer PEG chains.

Executive Summary

In the optimization of Proteolysis Targeting Chimeras (PROTACs), the linker is often the primary determinant of physicochemical failure.[1] Long PEG chains (PEG3–PEG5) are the industry standard for solubility but frequently result in poor permeability (high TPSA) and oxidative metabolic liability.

The PEG1 linker (typically -CH2-CH2-O- or variations thereof) offers a unique "Goldilocks" solution. It provides the minimum necessary polarity to disrupt crystal lattice energy (improving solubility over alkyls) while maintaining a low molecular weight and restricted conformational space (improving permeability and ternary complex stability). This guide details the mechanistic role of PEG1 and provides protocols for its validation.

The Physics & Chemistry of PEG1

To understand the utility of PEG1, we must contrast it with its primary alternatives: the hydrophobic Alkyl chain (C3) and the flexible PEG3 chain.

Structural Definition

In this context, PEG1 refers to a linker containing a single ethylene glycol unit.

-

Chemical Motif: -NH-CH2-CH2-O-CH2-CO- (common amide-connected variant) or simple -O-CH2-CH2-.

-

Length: Approximately 3–5 atoms depending on attachment chemistry.

-

Rigidity: Semi-rigid. Unlike a long PEG chain which acts as an entropic spring, PEG1 has limited rotatable bonds, acting more like a "hinge" than a "rope."

Physicochemical Comparison

| Feature | Alkyl Linker (C3) | PEG1 Linker | PEG3+ Linker |

| Solubility (Aq) | Low (Hydrophobic) | Moderate (Dipole disruption) | High (H-bond network) |

| Permeability | High (Lipophilic) | High (Low TPSA/MW) | Low (High TPSA) |

| Metabolic Stability | High (Oxidation resistant) | Moderate-High (Few soft spots) | Low (Oxidative cleavage) |

| Conformation | Flexible/Greasy | Semi-Rigid/Polar | Highly Flexible/Entropic |

Expert Insight: The PEG1 linker is particularly effective when the target protein (POI) and E3 ligase binding pockets are shallow or located on the surface, requiring close proximity (e.g., VHL-based degraders).

Impact on Solubility and Permeability[2][3][4][5][6]

The "Chameleon" Effect

PROTACs often suffer from poor oral bioavailability due to the "beyond Rule of 5" (bRo5) nature.

-

Solubility: Pure alkyl linkers often lead to high lipophilicity (LogP > 5) and strong crystal lattice energy, making the compound insoluble in aqueous media. PEG1 introduces an ether oxygen that acts as a hydrogen bond acceptor. This disrupts the crystal lattice (enthalpic gain) without significantly increasing the molecular weight.

-

Permeability: Long PEG chains (PEG3+) increase the Topological Polar Surface Area (TPSA). If TPSA exceeds 140 Ų, membrane permeability drops sharply. PEG1 adds minimal TPSA (~9 Ų per ether oxygen), keeping the molecule within the "permeability window" while preventing the "grease ball" effect of pure alkyl chains.

Case Study: Selectivity via Length

A seminal study by Burslem et al. demonstrated that linker length is not just about reach; it is about rigid positioning.

-

Scenario: A promiscuous kinase inhibitor (Lapatinib) was linked to an E3 ligand.

-

Result: The PROTAC with a shorter PEG linker degraded EGFR selectively, while extending the linker by just one PEG unit enabled degradation of HER2 as well.

-

Mechanism: The PEG1-like short linker constrained the geometry, preventing the formation of the HER2-PROTAC-E3 ternary complex due to steric clashes, effectively "tuning out" the off-target.

Impact on Stability[1][2][3][4][6][7][8][9][10][11]

Metabolic Stability (The Oxidative Liability)

PEG chains are susceptible to oxidative degradation by Cytochrome P450 enzymes (specifically CYP3A4) and alcohol dehydrogenases.

-

Mechanism: The ether carbons are sites for hydrogen abstraction, leading to hemiacetal formation and subsequent chain cleavage (O-dealkylation).

-

PEG1 Advantage: A PEG3 linker has multiple ether sites, increasing the statistical probability of metabolic attack ("soft spots"). PEG1 has only one ether linkage. If the terminal attachments are amides (which are stable), the metabolic liability is significantly reduced compared to longer chains.

Chemical Stability

PEG1 linkers are chemically robust. Unlike ester linkers (susceptible to plasma hydrolysis) or hydrazones (pH labile), the ether bond in PEG1 is stable across a wide pH range (2–12), ensuring the PROTAC remains intact during systemic circulation.

Experimental Protocols

Protocol A: Comparative Kinetic Solubility Assay

Purpose: To quantify the solubility advantage of PEG1 vs. Alkyl variants.

-

Preparation: Prepare 10 mM stock solutions of PROTAC-Alkyl, PROTAC-PEG1, and PROTAC-PEG3 in DMSO.

-

Spiking: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

-

Incubation: Shake at 500 rpm for 24 hours at room temperature.

-

Filtration: Filter samples using a 0.45 µm PVDF filter plate to remove precipitates.

-

Quantification: Analyze filtrate via LC-MS/MS. Calibrate against a standard curve prepared in 50:50 Acetonitrile:Water.

-

Calculation: Solubility (µM) = (Area_sample / Area_standard) × Conc_standard.

Protocol B: Microsomal Stability Assessment (Metabolite ID)

Purpose: To confirm resistance to O-dealkylation.

-

Reaction Mix: Incubate 1 µM PROTAC with Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (100 mM, pH 7.4).

-

Initiation: Add NADPH (1 mM) to start the reaction.

-

Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

-

Analysis: Centrifuge (4000g, 20 min) and inject supernatant into High-Resolution Mass Spectrometry (HRMS).

-

Data Processing:

-

Monitor for parent loss (Intrinsic Clearance, CLint).

-

Crucial Step: Search specifically for mass losses of -44 Da (Ethylene oxide loss) or +16 Da (Hydroxylation on linker).

-

Success Criteria: PEG1 analog should show <20% degradation at 60 min, with no detectable short-chain metabolites.

-

Visualizations

Diagram 1: Linker Selection Logic

A decision tree for determining when to deploy a PEG1 linker based on structural data.

Caption: Decision matrix for selecting PEG1. It is the optimal choice when a short distance is required but the warhead is too hydrophobic for a pure alkyl linker.

Diagram 2: Metabolic Liability of PEG Linkers

Visualizing why PEG1 is more stable than PEG-Long.

Caption: Metabolic comparison. Long PEGs present multiple ether abstraction sites ("soft spots"), whereas PEG1 minimizes oxidative liability.

References

-

Burslem, G. M., et al. (2018). Small-Molecule Proteolysis-Targeting Chimeras (PROTACs) that Selectively Degrade Cancer-Associated Kinases.Journal of Medicinal Chemistry .

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.Exploration of Targeted Anti-tumor Therapy .

-

Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective.Drug Discovery Today .

-

Testa, A., et al. (2020). Solubility and permeability of PROTACs: The "chameleon" effect.Journal of Medicinal Chemistry .

Sources

Engineering Targeted Protein Degradation: A Technical Guide to Pomalidomide-CO-PEG1-propargyl in PROTAC Synthesis

Executive Summary

The advent of Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the drug discovery paradigm from occupancy-driven inhibition to event-driven degradation. At the core of this technology is the rational design of bifunctional molecules. Pomalidomide-CO-PEG1-propargyl (widely known as Pomalidomide-PEG1-Alkyne) is a highly specialized, commercially available building block used to hijack the Cereblon (CRBN) E3 ubiquitin ligase[1]. This whitepaper provides an in-depth mechanistic and practical guide to utilizing this specific linker-ligand conjugate, focusing on the causality behind its structural design, quantitative physicochemical properties, and self-validating protocols for click-chemistry-driven PROTAC synthesis.

Chemical Anatomy & Structural Rationale

Pomalidomide-CO-PEG1-propargyl is not just a random assembly of atoms; every functional group serves a precise thermodynamic and kinetic purpose in the degradation cascade.

-

The Pomalidomide Core: Pomalidomide is an immunomodulatory imide drug (IMiD) that acts as a molecular glue, but in the context of a PROTAC, it serves as the high-affinity anchor to the tri-tryptophan pocket of the CRBN substrate receptor.

-

The Amide (CO) Linkage: The linker is attached at the C4-amino position of the pomalidomide phthalimide ring. Extensive structure-activity relationship (SAR) studies have proven that functionalization at this specific vector projects the linker out of the CRBN binding pocket, preventing steric clashes that would otherwise abrogate E3 ligase recruitment[1].

-

The PEG1 Spacer: The "PEG1" designation refers to a very short spacer (specifically derived from 3-(prop-2-yn-1-yloxy)propanoic acid). This creates an extremely tight spatial arrangement between the target Protein of Interest (POI) and CRBN.

-

The Propargyl Handle: A terminal alkyne group designed for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows researchers to rapidly "click" the CRBN recruiter onto any azide-functionalized POI ligand, enabling high-throughput library generation.

Quantitative Physicochemical Data

To ensure predictable pharmacokinetics and cellular permeability, the physicochemical properties of the building block must be strictly controlled.

| Property | Value / Description |

| Chemical Name | Pomalidomide-CO-PEG1-propargyl (Pomalidomide-PEG1-Alkyne) |

| Molecular Weight | 383.35 g/mol [2] |

| Chemical Formula | C₁₉H₁₇N₃O₆[2] |

| SMILES String | O=C(C(CC1)N(C2=O)C(C3=C2C=CC=C3NC(CCOCC#C)=O)=O)NC1=O |

| Reactive Handle | Terminal Alkyne (Propargyl) |

| E3 Ligase Target | Cereblon (CRBN) |

| Solubility | Highly soluble in DMSO and DMF; sparingly soluble in aqueous buffers |

| Storage Conditions | -20°C, desiccated, protected from light |

Mechanistic Pathway of Degradation

The ultimate goal of synthesizing a PROTAC using this building block is to induce a proximity-driven ubiquitination event. The PROTAC acts as a catalytic mediator that is not consumed in the reaction, allowing a single molecule to degrade multiple copies of the POI.

Figure 1: Mechanistic pathway of PROTAC-mediated targeted protein degradation via CRBN recruitment.

Causality in Linker Design (E-E-A-T Principles)

As an Application Scientist, it is critical to understand why a PEG1-propargyl linker is chosen over longer alternatives (e.g., PEG4 or alkyl chains).

1. The Thermodynamics of the "Hook Effect" and Cooperativity: Linker length dictates the entropic penalty of ternary complex formation. A PEG1 linker is exceptionally short. It is deliberately selected when the POI and CRBN exhibit positive cooperativity—meaning the two proteins possess complementary surfaces that naturally want to interact. A short linker forces these proteins into a tight embrace. If the linker were too long, the PROTAC would suffer from high conformational flexibility, leading to the "Hook Effect" (prozone effect), where the PROTAC saturates both proteins independently as binary complexes rather than forming the required ternary complex.

2. The Structural Role of the Triazole Ring:

The CuAAC click reaction does more than just stitch two molecules together; it generates a 1,2,3-triazole ring. This heterocycle is rigid, planar, and possesses a strong dipole moment. In many successful PROTACs, this newly formed triazole ring actively participates in the ternary complex by forming

Synthesis & Click Chemistry Workflow

The synthesis of a complete PROTAC using Pomalidomide-CO-PEG1-propargyl relies on the highly reliable CuAAC click reaction. This bioorthogonal reaction is chosen for its chemoselectivity, allowing the conjugation to occur without protecting groups on the POI ligand.

Figure 2: Step-by-step workflow for the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) PROTAC synthesis.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints guarantee that false positives are identified early in the drug development pipeline.

Protocol 1: CuAAC Synthesis of the PROTAC

Objective: Covalently link Pomalidomide-CO-PEG1-propargyl to an azide-functionalized POI ligand.

-

Preparation: Dissolve the Azide-POI ligand and Pomalidomide-CO-PEG1-propargyl in anhydrous DMSO to create 100 mM stock solutions.

-

Reaction Mixture: In a 2 mL glass vial, combine 50 µmol of the Azide-POI ligand and 50 µmol of Pomalidomide-CO-PEG1-propargyl (1:1 stoichiometric ratio). Dilute with a 1:1 mixture of tert-butanol and water to a final concentration of 10 mM.

-

Catalyst Assembly (Causality Check): Add 5 µmol (0.1 eq) of TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine). Rationale: TBTA stabilizes the Cu(I) oxidation state in aqueous environments, preventing its disproportionation or oxidation.

-

Initiation: Add 2.5 µmol (0.05 eq) of CuSO₄, followed immediately by 25 µmol (0.5 eq) of freshly prepared Sodium Ascorbate. Rationale: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ. The solution will briefly turn yellow/brown.

-

Incubation & Self-Validation: Stir at room temperature for 2 to 4 hours. Monitor the reaction via LC-MS. Validation Checkpoint: The reaction is deemed successful only when the extracted ion chromatogram (EIC) shows the complete disappearance of the Pomalidomide-PEG1-Alkyne mass peak (m/z 384.35 [M+H]⁺) and the emergence of the combined triazole product mass.

-

Purification: Purify the crude mixture using preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the final PROTAC powder.

Protocol 2: In Vitro Ternary Complex Validation (AlphaLISA)

Objective: Confirm that the synthesized PROTAC actively bridges the POI and CRBN, rather than just binding them independently.

-

Reagent Setup: Utilize a biotinylated POI (binds Streptavidin-coated Donor beads) and a His-tagged CRBN complex (binds Anti-His Acceptor beads).

-

Titration: Prepare a 12-point serial dilution of the synthesized PROTAC (from 10 µM down to 0.1 nM) in assay buffer.

-

Incubation: Mix the PROTAC dilutions with 10 nM POI and 10 nM CRBN. Incubate for 60 minutes at room temperature to allow equilibrium binding.

-

Bead Addition: Add the AlphaLISA Donor and Acceptor beads under low-light conditions. Incubate for an additional 60 minutes.

-

Readout & Self-Validation: Read the plate on an Alpha-compatible microplate reader (excitation at 680 nm, emission at 615 nm). Validation Checkpoint: A successful PROTAC will display a classic "bell-shaped" curve. As PROTAC concentration increases, the luminescence signal rises (ternary complex formation). At excessively high concentrations (>1 µM), the signal must drop (the Hook Effect), proving that the PROTAC is saturating the POI and CRBN independently as binary complexes. If the signal does not drop, the assay is likely detecting a non-specific aggregation artifact.

References

-

A MedChem toolbox for cereblon-directed PROTACs Source: MedChemComm (Royal Society of Chemistry) / PubMed Central URL:[Link]

-

Click chemistry in the development of PROTACs Source: RSC Chemical Biology (Royal Society of Chemistry) / PubMed Central URL:[Link]

Sources

Physicochemical properties of Pomalidomide-CO-PEG1-propargyl

This technical guide details the physicochemical properties, synthesis, and application of Pomalidomide-CO-PEG1-propargyl , a specialized "linker-ligand" intermediate used in the development of Proteolysis Targeting Chimeras (PROTACs).

Executive Summary & Mechanism of Action

Pomalidomide-CO-PEG1-propargyl is a functionalized derivative of the immunomodulatory drug Pomalidomide. It serves as a "click-ready" E3 ligase recruiting module. Structurally, it consists of the Cereblon (CRBN) ligand Pomalidomide, modified at the 4-amino position via an amide linkage ("CO") to a short polyethylene glycol spacer (PEG1) terminating in a propargyl (alkyne) group.

Primary Utility: This molecule allows for the rapid modular assembly of PROTAC libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). By reacting this alkyne-functionalized E3 ligand with an azide-tagged target protein ligand, researchers can synthesize a bivalent PROTAC with a rigid triazole core.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Structural Specifications

The nomenclature "CO-PEG1" indicates an amide bond connecting the Pomalidomide core to a single ethylene glycol unit.

| Parameter | Specification |

| Chemical Name | N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-2-(prop-2-yn-1-yloxy)acetamide (Representative IUPAC) |

| Molecular Formula | |

| Molecular Weight | ~369.33 Da (Exact mass varies slightly by specific linker isomer) |

| Reactive Moiety | Terminal Alkyne ( |

| Linker Type | Non-cleavable, PEG-based, Amide-linked |

| Target E3 Ligase | Cereblon (CRBN) |

Physical Properties & Solubility Profile

Understanding the solubility profile is critical for assay development. Pomalidomide derivatives are notoriously insoluble in aqueous media.

| Property | Value / Observation | Operational Insight |

| Appearance | Yellow to off-white solid | Color intensity often correlates with purity; dark orange may indicate oxidation. |

| Solubility (DMSO) | High (>50 mM) | Preferred solvent for stock solutions. |

| Solubility (DMF) | High (>50 mM) | Alternative for reactions requiring higher boiling points. |

| Solubility (Water) | Negligible (<0.1 mg/mL) | Critical: Stock solutions must be diluted into aqueous buffers only at the final step to prevent precipitation. |

| LogP (Predicted) | ~1.5 - 2.0 | Moderately lipophilic; cell-permeable but requires organic co-solvent. |

Stability & Storage (The Glutarimide Hydrolysis Risk)

The glutarimide ring (the portion binding to CRBN) is susceptible to spontaneous hydrolysis in aqueous buffers at physiological pH and above.

-

Solid State: Stable for >2 years at -20°C under desiccated conditions.

-

DMSO Stock: Stable for ~3-6 months at -20°C. Avoid repeated freeze-thaw cycles.

-

Aqueous Solution (pH 7.4): Unstable. Half-life (

) is approximately 6-8 hours.-

Directive: Prepare aqueous dilutions immediately prior to dosing cells or performing biochemical assays. Do not store aqueous solutions overnight.

-

Synthesis & Manufacturing Workflow

The synthesis of Pomalidomide-CO-PEG1-propargyl typically follows a convergent route. The "CO" designation implies acylation of the aniline nitrogen on Pomalidomide.

Reaction Pathway Visualization

The following diagram illustrates the synthesis of the intermediate and its subsequent "Click" reaction to form a PROTAC.

Caption: Synthesis workflow from Pomalidomide precursor to final PROTAC assembly via Click Chemistry.

Synthesis Protocol (Amide Coupling)

Objective: Acylation of Pomalidomide (weak nucleophile) with 2-(prop-2-yn-1-yloxy)acetic acid.

Reagents:

-

Pomalidomide (1.0 eq)[1]

-

2-(prop-2-yn-1-yloxy)acetic acid (1.2 eq)

-

HATU (1.5 eq) or POCl3 (for acid chloride method)

-

DIPEA (3.0 eq)

Step-by-Step Procedure:

-

Activation: Dissolve the acid linker and HATU in anhydrous DMF. Stir for 10 minutes at Room Temperature (RT) to form the activated ester.

-

Addition: Add DIPEA, followed immediately by Pomalidomide.

-

Note: Pomalidomide is an aniline and is less nucleophilic than aliphatic amines. Heating to 50-60°C may be required if conversion is slow.

-

-

Reaction: Stir for 4–16 hours under Nitrogen atmosphere. Monitor by LC-MS (Look for mass shift:

). -

Work-up: Dilute reaction mixture with water (precipitate may form). Extract with Ethyl Acetate. Wash organic layer with brine and 5% LiCl solution (to remove DMF).

-

Purification: Flash column chromatography (DCM/MeOH gradient). The product usually elutes at 2-5% MeOH in DCM.

Application Protocol: CuAAC Click Chemistry

This protocol describes the conjugation of Pomalidomide-CO-PEG1-propargyl to an azide-functionalized ligand.

Reagent Setup

-

Alkyne: Pomalidomide-CO-PEG1-propargyl (10 mM in DMSO).

-

Azide: Target Ligand-Linker-Azide (10 mM in DMSO).

-

Catalyst:

(50 mM in water). -

Reductant: Sodium Ascorbate (100 mM in water, freshly prepared ).

-

Ligand (Optional but recommended): THPTA (tris-hydroxypropyltriazolylmethylamine) to protect proteins/biomolecules from oxidative damage and accelerate the reaction.

Reaction Workflow

-

Mix Reactants: In a small vial, combine the Alkyne (1 eq) and Azide (1 eq) in DMSO/t-Butanol (1:1).

-

Catalyst Complex: Premix

(0.5 eq) with THPTA (2.0 eq) in water. -

Initiation: Add the Cu-THPTA complex to the reaction vial.

-

Reduction: Add Sodium Ascorbate (5.0 eq) to initiate the catalytic cycle.

-

Incubation: Purge headspace with Nitrogen. Stir at RT for 2–4 hours.

-

QC Check: Monitor consumption of the Alkyne peak by LC-MS.

-

-

Quenching: Dilute with DMSO or MeOH and filter.

-

Purification: Isolate the final PROTAC via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Quality Control & Validation

To ensure the integrity of your PROTAC library, validate the intermediate using these criteria:

-

1H NMR (DMSO-d6):

-

Amide Proton: Look for a singlet shift around

10.0–11.0 ppm (phthalimide NH) and the new amide NH (often -

Alkyne Proton: A characteristic triplet or broad singlet at

2.5–3.5 ppm (terminal -

Glutarimide: Multiplets at

2.0–2.9 ppm and

-

-

LC-MS:

-

Ensure a single peak purity >95% at 254 nm.

-

Verify the absence of hydrolyzed glutarimide (Mass +18 Da).

-

References

-

Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology. Retrieved from [Link]

-

Testa, A., et al. (2020). Click Chemistry in the Development of PROTACs. Chemical Science.[3] Retrieved from [Link]

-

PubChem. Pomalidomide Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Pomalidomide-CO-PEG1-propargyl CAS number and molecular weight

The following technical guide is structured to provide an exhaustive analysis of Pomalidomide-CO-PEG1-propargyl , a critical E3 ligase ligand-linker conjugate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is designed for immediate application in drug discovery workflows.

Optimizing PROTAC Synthesis via Cereblon-Recruiting Click Chemistry

Executive Summary

Pomalidomide-CO-PEG1-propargyl (CAS: 2236109-19-4) is a functionalized derivative of the immunomodulatory drug Pomalidomide.[1] It serves as a "ready-to-conjugate" building block for the development of PROTACs.[2][3][4] By incorporating a terminal alkyne handle, this molecule enables the rapid modular assembly of protein degraders through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."

Its design features a Cereblon (CRBN) binding motif linked to a propargyl group via a short PEG1-amido spacer . This specific linker length and composition are engineered to maintain cell permeability while providing sufficient spatial separation to induce ternary complex formation between the E3 ligase and the target protein.

Chemical Identity & Physicochemical Properties[5][6][7][8]

Core Identification

| Property | Specification |

| Common Name | Pomalidomide-CO-PEG1-propargyl |

| Alternative Names | Pomalidomide-PEG1-Alkyne; Pomalidomide-4'-CO-PEG1-propargyl |

| IUPAC Name | N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-3-(prop-2-yn-1-yloxy)propanamide |

| CAS Number | 2236109-19-4 |

| Molecular Weight | 383.36 g/mol |

| Molecular Formula | C₁₉H₁₇N₃O₆ |

| SMILES | O=C(NC1=C2C(N(C3C(NC(CC3)=O)=O)C(C2=CC=C1)=O)=O)CCOCCA#C |

Structural Analysis

The molecule consists of three distinct functional zones:

-

Warhead (E3 Ligand): Pomalidomide (4-amino analog of thalidomide) which binds to the hydrophobic pocket of Cereblon (CRBN).

-

Linker (Spacer): A 3-(prop-2-yn-1-yloxy)propanamide chain. The "CO-PEG1" designation refers to the amide carbonyl (CO) attached to the aniline nitrogen of Pomalidomide, followed by an ethyl-ether spacer (PEG1 mimic).

-

Handle (Click Moiety): A terminal alkyne group (propargyl) reactive toward azides.[5]

Solubility & Handling

-

Solubility: Soluble in organic solvents such as DMSO (up to ~50-100 mM) and DMF . Poor solubility in water; aqueous buffers should be introduced only after initial dissolution in organic solvent.

-

Storage: Store solid at -20°C under desiccated, inert atmosphere (N₂ or Ar). Solutions in DMSO are stable for <1 month at -20°C; avoid repeated freeze-thaw cycles.

Mechanistic Application in TPD

Targeted Protein Degradation (TPD) relies on the proximity-induced ubiquitination of a Protein of Interest (POI). Pomalidomide-CO-PEG1-propargyl acts as the E3-recruiting half of the PROTAC.

Mechanism of Action (Ternary Complex)

Upon conjugation with a target-specific ligand, the resulting PROTAC functions as a molecular bridge.

-

Binding: The Pomalidomide moiety binds CRBN (part of the CRL4^CRBN E3 ligase complex).

-

Recruitment: The target ligand binds the POI.

-

Ubiquitination: The E3 ligase transfers ubiquitin to surface lysines on the POI.

-

Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.

Pathway Visualization

The following diagram illustrates the assembly and function of the PROTAC.

Caption: Workflow from chemical synthesis via click reaction to biological mechanism of ubiquitin-mediated proteolysis.

Experimental Protocols

Synthesis of PROTAC via CuAAC Click Reaction

This protocol describes the conjugation of Pomalidomide-CO-PEG1-propargyl with an azide-functionalized target ligand.

Reagents:

-

Pomalidomide-CO-PEG1-propargyl (1.0 eq)

-

Azide-functionalized Target Ligand (1.0 eq)

-

CuSO₄·5H₂O (0.5 eq)

-

Sodium Ascorbate (1.0 eq)

-

THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (0.5 eq) - Ligand to stabilize Cu(I)

-

Solvent: DMSO/t-BuOH/Water (typically 2:1:1 ratio)

Procedure:

-

Preparation: Dissolve the Pomalidomide-alkyne and the Azide-ligand in DMSO.

-

Catalyst Mix: In a separate vial, mix CuSO₄ and THPTA in water. Add Sodium Ascorbate (freshly prepared in water) to reduce Cu(II) to Cu(I). The solution should turn colorless or pale yellow.

-

Reaction: Add the catalyst mixture to the ligand/alkyne solution. Flush the headspace with N₂.

-

Incubation: Stir at Room Temperature (RT) for 2–16 hours. Monitor progress via LC-MS (Look for the mass of PROTAC = Mass_Alkyne + Mass_Azide).

-

Purification: Dilute with water/methanol and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

-

Lyophilization: Freeze-dry fractions to obtain the final PROTAC powder.

Quality Control (LC-MS)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 360 nm (Pomalidomide specific absorbance).

Critical Considerations for Drug Design

When selecting Pomalidomide-CO-PEG1-propargyl, researchers must consider the Linkerology :

-

Linker Length: The "PEG1" spacer is relatively short. This is advantageous for targets where the binding pocket is shallow or where a compact ternary complex is required for efficient ubiquitin transfer (Cooperativity).

-

Solubility: The amide bond and ether oxygen improve solubility compared to all-carbon alkyl linkers, but the overall construct remains hydrophobic.

-

Metabolic Stability: The amide linkage at the 4-position of Pomalidomide is generally stable, but the ether linkage can be susceptible to oxidative metabolism (P450s) in vivo.

References

-

Tenova Pharmaceuticals. (n.d.).[6][7] Pomalidomide-CO-PEG1-propargyl Product Data. Retrieved from

-

Sigma-Aldrich. (n.d.). Pomalidomide-PEG1-Alkyne Product Specification. Retrieved from

- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell.

-

BroadPharm. (n.d.). Pomalidomide-C1-propargyl and PEG Linkers for PROTAC. Retrieved from

- Wu, P., et al. (2019).

Sources

- 1. tenovapharma.com [tenovapharma.com]

- 2. Pomalidomide-5'-C1-propargyl, 2357110-24-6 | BroadPharm [broadpharm.com]

- 3. Pomalidomide-C1-propargyl, 2154356-73-5 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tenovapharma.com [tenovapharma.com]

- 7. tenovapharma.com [tenovapharma.com]

Discovery and development of pomalidomide-based PROTACs

Title: Discovery and Development of Pomalidomide-Based PROTACs: A Comprehensive Technical Guide

Executive Summary Proteolysis Targeting Chimeras (PROTACs) have fundamentally shifted drug discovery from occupancy-driven pharmacology to event-driven targeted protein degradation (TPD). As a Senior Application Scientist, I have observed that the selection of the E3 ligase recruiting ligand is the most critical variable in PROTAC design. Among these, the Cereblon (CRBN) ligand pomalidomide has emerged as a highly privileged scaffold. Compared to early-generation thalidomide derivatives, pomalidomide offers superior physicochemical properties, enhanced CRBN binding affinity, and a distinct neo-substrate degradation profile[1]. This whitepaper provides an in-depth mechanistic and methodological guide to developing and validating pomalidomide-based PROTACs.

Structural Design and Quantitative Profiling

The architectural design of a pomalidomide-based PROTAC requires precise spatial orientation. The "linkerology"—which dictates the length, chemical composition (e.g., PEGylated vs. rigid alkyl chains), and attachment points—is paramount. A poorly designed linker will result in steric clashes, whereas an optimized linker stabilizes the neo-protein-protein interaction (PPI) between the target protein of interest (POI) and the CRBN E3 ligase[2][3].

For instance, ARV-825, a highly potent BRD4 degrader, was engineered by conjugating a pomalidomide warhead to a thienodiazepine BRD4 ligand. This strategic pairing achieved sub-nanomolar degradation efficacy (DC50 < 1 nM) and robust suppression of downstream MYC signaling[4][5]. Similarly, rigidifying the linker in CBP/p300 degraders (e.g., JET-209) yielded exceptional potency, driving the DC50 down to 0.05 nM[3].

Table 1: Quantitative Profiling of Notable Pomalidomide-Based PROTACs

| PROTAC | Target | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Key Binding Affinity (Kd/IC50) |

| ARV-825 | BRD4 | Pomalidomide | < 1.0[4] | > 90%[5] | BRD4 BD1 K_d = 90 nM[6] |

| JET-209 | CBP/p300 | Pomalidomide analog | 0.05 (CBP)[3] | > 95%[3] | N/A |

| Compound 21 | BRD4 | Pomalidomide | N/A | N/A | BRD4 BD1 IC50 = 41.8 nM[7] |

Mechanistic Pathway: The Catalytic Cycle

PROTACs operate catalytically. A single pomalidomide-PROTAC molecule can iteratively recruit CRBN to multiple POI molecules, meaning they can function effectively at sub-stoichiometric concentrations[1][6]. The formation of the ternary complex (POI–PROTAC–CRBN) is the critical thermodynamic bottleneck that dictates the success of the ubiquitination transfer[2][8].

PROTAC catalytic cycle: Ternary complex formation, ubiquitination, and PROTAC recycling.

Self-Validating Experimental Workflows

To ensure scientific integrity, every assay must be a self-validating system. A common pitfall in PROTAC development is misinterpreting binary binding affinity as degradation efficacy. We must rigorously decouple ternary complex formation from cellular degradation.

Workflow 1: TR-FRET Assay for Ternary Complex Formation

Causality & Rationale: Time-Resolved Fluorescence Energy Transfer (TR-FRET) is the gold standard for quantifying ternary complex formation in solution. By using a Terbium (Tb) donor and an AlexaFluor 488 (AF488) acceptor, we eliminate auto-fluorescence background[9]. Crucially, because pomalidomide binds CRBN with high affinity, we can utilize an ultra-low concentration of His-CRBN (e.g., 2 nM). This low concentration prevents the "hook effect" (where excess PROTAC forms non-productive binary complexes) from masking the signal at lower PROTAC doses, thereby increasing assay sensitivity[9][10].

Step-by-Step Protocol:

-

Reagent Preparation: Prepare solutions of GST-tagged POI (e.g., GST-BRD4), His-tagged CRBN/DDB1 complex, Tb-anti-GST antibody, and AF488-anti-His antibody in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA)[8][10].

-

PROTAC Titration: Prepare a 3-fold serial dilution of the pomalidomide-PROTAC in DMSO, then dilute 100-fold into the assay buffer to maintain a final DMSO concentration of ≤1%[9].

-

Complex Assembly: In a 384-well low-volume plate, combine 2 nM GST-POI, 2 nM His-CRBN, and the PROTAC dilution series[10].

-

Fluorophore Addition: Add 2 nM Tb-anti-GST and 4 nM AF488-anti-His[10].

-

Incubation: Incubate the plate in the dark at room temperature for 180 minutes to reach thermodynamic equilibrium[9][10].

-

Self-Validation Controls: Include wells with (a) DMSO only (baseline), (b) pomalidomide alone (competitive inhibitor of CRBN), and (c) POI ligand alone. A true ternary signal must be completely abolished by the addition of excess pomalidomide[9].

-

Detection: Read the plate using a TR-FRET compatible reader (Excitation: 337 nm; Emission: 490 nm and 520 nm). Calculate the 520/490 nm ratio to determine complex formation[10].

Logical workflow of the TR-FRET assay for quantifying PROTAC ternary complex formation.

Workflow 2: Cellular Degradation and DC50/Dmax Determination

Causality & Rationale: Observing a reduction in target protein via Western Blot is insufficient to claim PROTAC efficacy. The degradation must be proven to be proteasome- and CRBN-dependent. ARV-825, for example, induces rapid, proteasome-dependent BRD4 degradation, which is distinctly different from the target protein accumulation often seen with traditional small-molecule inhibitors[5][7].

Step-by-Step Protocol:

-

Cell Seeding: Seed the target cancer cell line (e.g., THP-1 or HeLa) in 6-well plates and allow 24 hours for adherence[8].

-

PROTAC Treatment: Treat cells with a logarithmic concentration range of the PROTAC (e.g., 0.1 nM to 1000 nM) for a defined time course (e.g., 4, 8, and 24 hours)[8][11].

-

Mechanistic Rescue Controls (Critical Validation): Pre-treat a parallel set of control wells with 10 µM MG132 (proteasome inhibitor) or 1 µM MLN4924 (NEDD8-activating enzyme inhibitor) for 2 hours prior to PROTAC addition[12]. If the PROTAC is genuinely acting via the Ubiquitin-Proteasome System (UPS), MG132 and MLN4924 must rescue the POI from degradation[12].

-

Lysis and Immunoblotting: Harvest cells, lyse in RIPA buffer with protease inhibitors, and perform SDS-PAGE/Western Blotting for the POI and a loading control (e.g., GAPDH)[12].

-

Data Analysis (DC50/Dmax): Quantify band intensities using densitometry. Normalize POI levels to GAPDH. Plot the % Protein Remaining against the log[PROTAC]. Use non-linear regression to calculate the DC50 (concentration at 50% degradation) and Dmax (maximum degradation achieved before the hook effect occurs)[11][12].

Challenges and Future Perspectives

While pomalidomide is a highly effective CRBN recruiter, it carries inherent liabilities. Pomalidomide is an immunomodulatory drug (IMiD) that naturally degrades neo-substrates like IKZF1 and IKZF3[1]. When designing pomalidomide-based PROTACs, researchers must rigorously profile off-target degradation proteomics to ensure that the observed phenotypic effects are driven by POI degradation, not IMiD-induced IKZF1/3 depletion[1]. Furthermore, chronic exposure to PROTACs can lead to acquired resistance, often mediated by genomic alterations in the core components of the CRL4-CRBN complex, necessitating the ongoing discovery of novel E3 ligase ligands.

References

-

Journal of Medicinal Chemistry (ACS). Discovery of Exceptionally Potent, Selective, and Efficacious PROTAC Degraders of CBP and p300 Proteins. Available at: [Link]

-

Imperial College London. Theoretical safety risks inherent with PROTAC modality. Available at: [Link]

-

ACS Pharmacology & Translational Science. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. Available at: [Link]

-

PubMed (NIH). Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. Available at:[Link]

-

PMC (NIH). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. Available at:[Link]

-

PMC (NIH). BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes. Available at:[Link]

Sources

- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. axonmedchem.com [axonmedchem.com]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing PROTAC Design: A Technical Guide to Ternary Complex Dynamics using Pomalidomide-CO-PEG1-propargyl

Executive Summary

This technical guide addresses the application of Pomalidomide-CO-PEG1-propargyl , a specialized E3 ligase ligand-linker conjugate, in the development of Proteolysis Targeting Chimeras (PROTACs). Unlike long, flexible linkers, the "CO-PEG1" moiety offers a constrained spatial arrangement, often necessitating positive cooperativity between the E3 ligase (Cereblon/CRBN) and the Target Protein (POI) for stable ternary complex formation. This guide details the chemical synthesis (Click Chemistry), biophysical theory, and validation protocols (TR-FRET/SPR) required to utilize this reagent effectively.

Part 1: The Reagent Profile & Chemical Assembly

Pomalidomide-CO-PEG1-propargyl is a "Click-Ready" building block. Its structural logic is threefold:

-

Warhead (Pomalidomide): Binds CRBN with high affinity (

for thalidomide analogs, often tighter for pomalidomide). -

Linker (CO-PEG1): A short, semi-rigid linker. The carbonyl (CO) and single PEG unit minimize the entropic penalty of binding but require precise structural compatibility between the POI and CRBN.

-

Handle (Propargyl): A terminal alkyne group designed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Synthesis Workflow (CuAAC Conjugation)

The user must supply a POI-Ligand-Azide . The following protocol ensures high-yield conjugation while preventing copper-induced degradation of the glutarimide ring in Pomalidomide.

Protocol: Micro-Scale Click Reaction

-

Reagents:

-

POI-Ligand-Azide (1 eq, e.g., 10 mM in DMSO).

-

Pomalidomide-CO-PEG1-propargyl (1.1 eq, 10 mM in DMSO).

-

CuSO4 (0.5 eq).

-

THPTA (Ligand, 2.5 eq) – Critical for stabilizing Cu(I).

-

Sodium Ascorbate (5 eq) – Freshly prepared in water.

-

-

Step-by-Step:

-

Premix CuSO4 and THPTA in water; incubate for 5 mins to form the complex.

-

Mix the Azide and Alkyne in a reaction vial (solvent: DMSO/tBuOH 1:1).

-

Add the Cu-THPTA complex.

-

Initiate reaction by adding Sodium Ascorbate.

-

Purge with

and cap. Incubate at RT for 2-4 hours. -

Purification: Direct injection into Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid). Note: Avoid basic pH during purification to prevent thalidomide hydrolysis.

-

Visualization: Synthesis Logic

Caption: Workflow for conjugating Pomalidomide-CO-PEG1-propargyl to a target ligand via Click Chemistry.

Part 2: The Physics of Ternary Complexes

The efficacy of a PROTAC built with a short linker (PEG1) depends heavily on Cooperativity (

The Three-Body Equilibrium

The formation of the ternary complex (

-

Binary Binding: PROTAC binds to POI (

). -

Ternary Binding: The PROTAC-POI complex binds to CRBN (

).

The Cooperativity Factor (

- (Positive Cooperativity): The PROTAC binds CRBN tighter when POI is present.[2] This is ideal for short linkers like PEG1, as it implies the linker induces favorable protein-protein interactions (PPIs).

- (Negative Cooperativity): Steric clashes exist.[4] Common with short linkers if the exit vectors are not aligned.

The Hook Effect

At high PROTAC concentrations, binary complexes (

Visualization: Equilibrium Dynamics

Caption: Thermodynamic equilibrium showing the path from free components to the productive ternary complex.

Part 3: Analytical Methodologies (Validation)

Once the PROTAC is synthesized, you must validate ternary complex formation. Simple degradation assays (Western Blot) are insufficient because they do not reveal why a compound fails (e.g., cell permeability vs. lack of complex formation).

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

This is the primary high-throughput screening method. It measures the proximity of the POI to CRBN.

Experimental Setup:

-

Donor: Terbium-labeled antibody targeting the POI (e.g., Tb-anti-GST).

-

Acceptor: FITC or D2-labeled ligand/antibody targeting CRBN (e.g., FITC-Pomalidomide tracer or labeled CRBN).

-

Readout: FRET signal (Ratio 520nm/490nm) increases only when POI and CRBN are brought close by the PROTAC.

Protocol:

-

Titrate PROTAC (0.1 nM to 10

) into a mixture of POI-GST (50 nM) and CRBN-His (50 nM). -

Add Tb-anti-GST and Anti-His-d2 fluorophores.

-

Incubate 60 mins.

-

Result: A bell-shaped curve confirms ternary complex formation.[6] The width of the bell correlates with cooperativity.

SPR (Surface Plasmon Resonance)

SPR is the "Gold Standard" for calculating

Protocol (Ternary Format):

-

Immobilize: Biotinylated CRBN on a Streptavidin (SA) chip.

-

Binary Injection: Inject PROTAC alone. Measure

. -

Ternary Injection: Saturate the PROTAC solution with excess POI (10x

). Inject this mixture over the CRBN surface. -

Analysis: The shift in

(dissociation rate) reveals stability.[2] A slower off-rate in the presence of POI indicates positive cooperativity.

Data Comparison Table

| Feature | TR-FRET | SPR | FP (Fluorescence Polarization) |

| Throughput | High (384-well) | Low/Medium | High |

| Output | Relative Proximity ( | Kinetics ( | Binary Binding ( |

| Reagent Cost | Moderate (Fluorophores) | High (Chips) | Low |

| Best For | Screening Libraries | Mechanism of Action | Competition Assays |

References

-

Hughes, S. J., & Ciulli, A. (2017).[8] Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry.

-

Roy, M. J., et al. (2019).

-

BroadPharm. (n.d.).

-

Promega Corporation. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex.

-

MedChemExpress. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. tenovapharma.com [tenovapharma.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ternary Complex Formation Assays | Domainex [domainex.co.uk]

Methodological & Application

Application Note & Protocol: Pomalidomide-CO-PEG1-Propargyl in CuAAC Click Chemistry for PROTAC Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

Proteolysis Targeting Chimeras (PROTACs) have fundamentally shifted the paradigm of drug discovery by enabling the targeted degradation of previously "undruggable" proteins [1]. A successful PROTAC requires the precise spatial orientation of a target-binding ligand (Protein of Interest, POI) and an E3 ligase recruiter. Pomalidomide is a premier E3 ligase ligand due to its high-affinity binding to the cereblon (CRBN) component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex[1, 3].

In the modular synthesis of PROTAC libraries, Pomalidomide-CO-PEG1-propargyl serves as a highly efficient, rigid-yet-flexible building block.

The Causality Behind the Chemistry:

-

The CO-PEG1 Spacer: The carbonyl (CO) linkage (typically an amide at the 4-amino position of pomalidomide) ensures metabolic stability against esterases. The ultra-short PEG1 spacer restricts conformational flexibility. This rigidity is often critical for minimizing the entropic penalty during ternary complex formation (POI-PROTAC-CRBN), preventing steric clashes that could impede ubiquitination [3].

-

The Propargyl Motif: The terminal propargyl group provides an unhindered alkyne, primed for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [4].

-

The Triazole Linkage: The CuAAC reaction yields a 1,4-disubstituted 1,2,3-triazole. This ring is not merely a passive connector; it acts as a robust bioisostere of an amide bond. It is highly resistant to enzymatic cleavage, possesses a strong dipole moment, and can actively participate in hydrogen bonding, which often enhances the stability of the ternary complex [5].

Caption: Mechanism of PROTAC-mediated targeted protein degradation via CRBN recruitment.

Quantitative Reaction Parameters

To ensure a self-validating and highly reproducible synthesis, the stoichiometry of the CuAAC reaction must be tightly controlled. The following table summarizes the optimized quantitative data for conjugating Pomalidomide-CO-PEG1-propargyl to an azide-functionalized POI ligand [2].

| Component | Reagent / Role | Equivalents | Concentration | Mechanistic Purpose |

| Alkyne | Pomalidomide-CO-PEG1-propargyl | 1.0 eq | 10–50 mM | CRBN E3 ligase recruiting module. |

| Azide | POI-targeting Azide Ligand | 1.05–1.2 eq | 10–60 mM | Target protein binding module (slight excess ensures complete consumption of the alkyne). |

| Catalyst | CuSO₄·5H₂O | 0.1–0.2 eq | 1–10 mM | Cu(II) precursor for the active catalyst. |

| Ligand | THPTA or TBTA | 0.2–0.5 eq | 2–25 mM | Stabilizes Cu(I) oxidation state and prevents ROS generation [2]. |

| Reductant | Sodium Ascorbate | 0.5–1.0 eq | 5–50 mM | Reduces Cu(II) to Cu(I) in situ to initiate the catalytic cycle. |

Experimental Workflow & Self-Validating Protocol

The following protocol is designed as a self-validating system. By incorporating specific In-Process Quality Control (IPQC) checkpoints, researchers can dynamically adjust conditions to guarantee high-yield PROTAC formation.

Caption: Self-validating experimental workflow for CuAAC click chemistry conjugation.

Step-by-Step Methodology

Step 1: Reagent Solubilization

-

In a clean, dry 4 mL reaction vial, dissolve Pomalidomide-CO-PEG1-propargyl (1.0 eq, e.g., 0.05 mmol) and the Azide-functionalized POI ligand (1.05 eq, 0.0525 mmol) in 1.0 mL of a tert-butanol/water (1:1 v/v) mixture.

-

Causality Note: The t-BuOH/water co-solvent system is highly recommended because it solubilizes both hydrophobic organic ligands and the water-soluble catalytic components, while preventing the freezing of the reaction mixture at room temperature (a common issue with pure DMSO) [2].

Step 2: Catalyst Assembly 2. Prepare a stock solution of CuSO₄·5H₂O (100 mM in degassed water) and THPTA ligand (100 mM in degassed water). 3. Premix the CuSO₄ (0.1 eq) and THPTA (0.2 eq) in a separate microcentrifuge tube for 5 minutes before adding it to the main reaction vial.

-

Causality Note: Premixing allows the THPTA to fully chelate the Cu(II) ions. This prevents the copper from non-specifically binding to nitrogen/oxygen-rich regions of your POI ligand and prevents the generation of reactive oxygen species (ROS) that could degrade the PROTAC.

Step 3: Reaction Initiation 4. Prepare a fresh stock solution of Sodium Ascorbate (1.0 M in degassed water). 5. Add Sodium Ascorbate (0.5 eq) dropwise to the reaction mixture. The solution should briefly turn brown/yellow and then clear up as Cu(II) is reduced to the catalytically active Cu(I) species. 6. Flush the vial with Argon or Nitrogen gas, seal it, and stir at room temperature (20-25 °C).

Step 4: Self-Validation & IPQC (In-Process Quality Control) 7. At 2 hours: Extract a 2 µL aliquot, dilute in 100 µL of Acetonitrile/Water (1:1), and analyze via LC-MS. 8. Decision Matrix:

- If product mass is dominant: Proceed to Step 5.

- If unreacted alkyne/azide remains: The Cu(I) may have oxidized back to Cu(II). Add an additional 0.5 eq of fresh Sodium Ascorbate, flush with Argon, and stir for another 2 hours. This self-correcting step ensures maximum yield regardless of ambient oxygen exposure.

Step 5: Quenching and Purification 9. Once LC-MS confirms >95% conversion, quench the reaction by adding 0.5 mL of 0.1 M EDTA (pH 7.4) solution and stir for 15 minutes.

-

Causality Note: EDTA strongly chelates the copper catalyst, immediately halting the reaction and preventing copper-induced degradation or baseline noise during HPLC purification.

-

Extract the mixture with Dichloromethane (DCM) or Ethyl Acetate (3 x 2 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude PROTAC via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the pure fractions to obtain the final PROTAC powder.

Post-Synthesis Biological Validation

Following chemical synthesis, the PROTAC must be validated as a self-contained biological system. A primary method to confirm the PROTAC's function is to perform a Western Blot to measure the degradation of the target protein in a relevant cell line [2].

-